2-(3-Piperidinyloxy)benzonitrile
Overview
Description
Preparation Methods
The synthesis of 2-(3-Piperidinyloxy)benzonitrile can be achieved through various methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile . This reaction can be catalyzed by acids and can be carried out in a one-pot method, which reduces energy consumption and solvent waste . Another method involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts . Industrial production methods for benzonitrile typically involve the cyanation of benzene halides, toluene halides, and ammonia reactions .
Chemical Reactions Analysis
2-(3-Piperidinyloxy)benzonitrile undergoes various chemical reactions, including hydrogenation, oxidation, and substitution. For instance, the hydrogenation of benzonitrile over supported palladium catalysts can produce benzylamine, which can further undergo hydrogenolysis to form toluene . Common reagents used in these reactions include palladium catalysts and hydrogen gas . The major products formed from these reactions are benzylamine and toluene .
Scientific Research Applications
2-(3-Piperidinyloxy)benzonitrile has several scientific research applications. It is used in the synthesis of various piperidine derivatives, which are important in the pharmaceutical industry . Piperidine-containing compounds are used in the design of drugs and are present in more than twenty classes of pharmaceuticals . Additionally, this compound is used in the study of proteomics, which involves the large-scale study of proteins . It is also used in the synthesis of bipyridine derivatives, which are valuable in the production of biologically active molecules, ligands for catalysts, and photosensitizers .
Mechanism of Action
The mechanism of action of 2-(3-Piperidinyloxy)benzonitrile involves its interaction with molecular targets and pathways in the body. For example, piperidine derivatives, including this compound, can act as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the regulation of cortisol levels . This inhibition can be used to treat diseases associated with cortisol abnormalities .
Comparison with Similar Compounds
2-(3-Piperidinyloxy)benzonitrile can be compared with other similar compounds, such as other piperidine derivatives and benzonitrile derivatives. Piperidine derivatives are widely used in the pharmaceutical industry due to their versatility and presence in various drug classes . Benzonitrile derivatives, on the other hand, are used in the synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles . The uniqueness of this compound lies in its specific structure, which combines the properties of both piperidine and benzonitrile, making it valuable in both proteomics research and pharmaceutical applications .
Properties
IUPAC Name |
2-piperidin-3-yloxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-8-10-4-1-2-6-12(10)15-11-5-3-7-14-9-11/h1-2,4,6,11,14H,3,5,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNZLBNNIBEIFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80639918 | |
Record name | 2-[(Piperidin-3-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80639918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-51-5 | |
Record name | Benzonitrile, 2-(3-piperidinyloxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902836-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Piperidin-3-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80639918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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